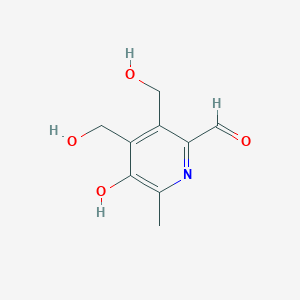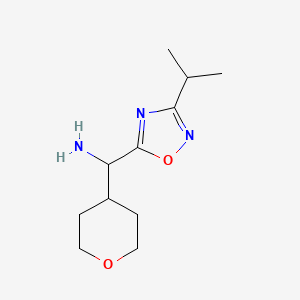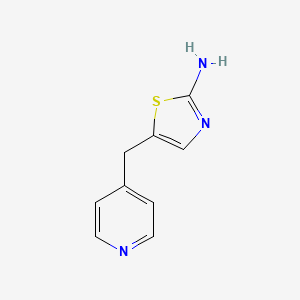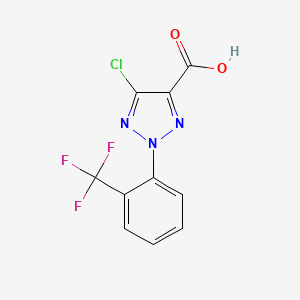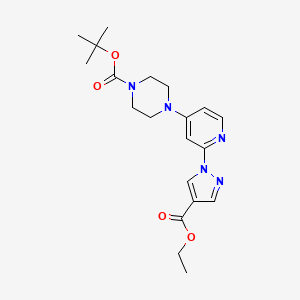
tert-Butyl 4-(2-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(2-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyrazole moiety, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
The synthesis of tert-butyl 4-(2-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-keto ester under acidic conditions.
Coupling with pyridine: The pyrazole derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Introduction of the piperazine ring: The pyridine-pyrazole intermediate is then reacted with tert-butyl piperazine-1-carboxylate under basic conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow chemistry techniques and automated synthesis platforms .
Chemical Reactions Analysis
tert-Butyl 4-(2-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyrazole or pyridine rings.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Amines, thiols.
Major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted derivatives of the original compound .
Scientific Research Applications
tert-Butyl 4-(2-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer, antibacterial, and antifungal agents.
Biological Studies: The compound is used in biological assays to study its interaction with different biological targets, including enzymes and receptors.
Chemical Biology: It is employed in chemical biology to investigate the mechanisms of action of various bioactive molecules.
Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with polar regions of the target protein, while the pyrazole and pyridine rings can form hydrogen bonds and π-π interactions with aromatic residues in the active site . These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl 4-(2-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has a similar piperazine ring but lacks the pyrazole and pyridine moieties, making it less versatile in terms of biological activity.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This compound contains a hydrazine group instead of the pyrazole and pyridine rings, which can lead to different biological activities and reactivity.
The uniqueness of this compound lies in its combination of the piperazine, pyrazole, and pyridine rings, which provide a diverse range of chemical reactivity and biological activity .
Properties
IUPAC Name |
tert-butyl 4-[2-(4-ethoxycarbonylpyrazol-1-yl)pyridin-4-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-5-28-18(26)15-13-22-25(14-15)17-12-16(6-7-21-17)23-8-10-24(11-9-23)19(27)29-20(2,3)4/h6-7,12-14H,5,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKICYXMHUHACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=NC=CC(=C2)N3CCN(CC3)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



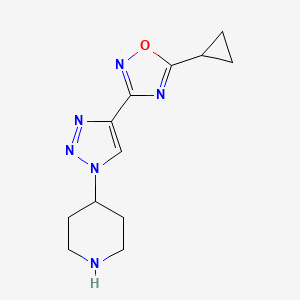
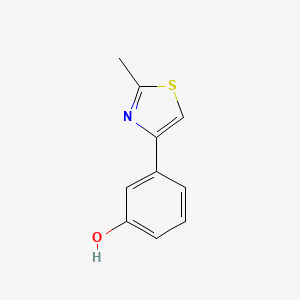
![2-(7-(Chloromethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)-N-methylacetamide](/img/structure/B11778888.png)

